molecular formula C28H24ClN5O3 B2486920 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide CAS No. 1032001-32-3

2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide

Katalognummer: B2486920
CAS-Nummer: 1032001-32-3
Molekulargewicht: 513.98
InChI-Schlüssel: XBKWPCARHWEQAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring, a 4-chlorophenyl group, a methyl group at position 7, and a ketone at position 2. The 1,2,4-oxadiazole moiety is known for enhancing metabolic stability and bioactivity in medicinal chemistry, while the 4-chlorophenyl group may improve lipophilicity and target binding affinity . The 1,8-naphthyridine scaffold, a bicyclic aromatic system, is frequently explored in drug discovery due to its ability to engage in π-π stacking and hydrogen-bonding interactions with biological targets .

Eigenschaften

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN5O3/c1-18-9-14-22-25(36)23(28-32-26(33-37-28)20-10-12-21(29)13-11-20)16-34(27(22)31-18)17-24(35)30-15-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKWPCARHWEQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCCC3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles and naphthyridines. Its complex structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H22ClN5O2C_{23}H_{22}ClN_5O_2, with a molecular weight of approximately 446.9 g/mol. The presence of both an oxadiazole ring and a naphthyridine moiety contributes to its biological activity.

PropertyValue
Molecular FormulaC23H22ClN5O2C_{23}H_{22}ClN_5O_2
Molecular Weight446.9 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole and naphthyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

Compounds similar to the one in focus have been evaluated for their anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The anticancer activity is often attributed to the ability of these compounds to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes. For example, studies have shown that oxadiazole derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling . Additionally, some derivatives have shown urease inhibitory activity, which is significant in treating infections caused by urease-producing bacteria .

The precise mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Binding : The oxadiazole moiety may facilitate binding to enzyme active sites.
  • Receptor Modulation : The naphthyridine structure could interact with cellular receptors involved in apoptosis and cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can lead to increased ROS production, contributing to cytotoxicity in cancer cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Bacillus subtilis and Salmonella typhi. The compound exhibited significant inhibitory effects with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Study 2: Anticancer Activity

In another investigation focused on a series of naphthyridine derivatives including our compound, it was found that they induced apoptosis in A549 cells with an IC50 value indicating effective cytotoxicity compared to doxorubicin . Molecular docking studies revealed strong binding affinities to Bcl-2 proteins.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds similar to 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide have been evaluated for their effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study published in Pharmaceutical Biology reported that oxadiazole derivatives exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Research indicates that compounds containing both naphthyridine and oxadiazole moieties can act as effective cisplatin sensitizers.

Case Study: Cisplatin Sensitization

In a study focused on synthesizing novel naphthyridine derivatives, it was found that these compounds enhanced the cytotoxic effects of cisplatin in human cancer cell lines. The presence of the oxadiazole group was crucial for increasing drug uptake and inducing apoptosis in cancer cells .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. The incorporation of the oxadiazole ring is believed to contribute to its ability to inhibit inflammatory pathways.

Case Study: Inhibition of Inflammatory Mediators

Research has shown that similar compounds can inhibit the activity of key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in pro-inflammatory cytokines and chemokines in vitro .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureReference
Antimicrobial2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl...Pharmaceutical Biology
Anticancer2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl...PMC
Anti-inflammatory2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl...MDPI

Vergleich Mit ähnlichen Verbindungen

Triazole vs. Oxadiazole Derivatives

The compound N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) () shares structural similarities with the target compound, including a chlorophenyl group and an acetamide side chain. However, it features a 1,2,3-triazole core instead of 1,2,4-oxadiazole. Key differences include:

  • Electron Localization : The oxadiazole ring in the target compound is electron-deficient, enhancing its ability to participate in charge-transfer interactions, whereas the triazole in 6m is more polarizable due to its nitrogen-rich structure .
  • Synthetic Routes : The target compound’s oxadiazole ring likely requires cyclization via dehydrative methods (e.g., using carbodiimides), while 6m’s triazole is synthesized via 1,3-dipolar cycloaddition (click chemistry), as described in .

Naphthyridine vs. Naphthalene Cores

The 1,8-naphthyridine core in the target compound contrasts with the naphthalene moiety in 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) ().

Functional Group Analysis

Acetamide Side Chains

The acetamide group in the target compound and 6m both serve as hydrogen-bond donors/acceptors. However, the 3-phenylpropyl chain in the target compound increases steric bulk and lipophilicity compared to the simpler phenyl or nitro-substituted acetamides in (e.g., 6b, 6c) .

Chlorophenyl Substitution

The 4-chlorophenyl group is a common feature in both the target compound and 6m , enhancing hydrophobic interactions and resistance to oxidative metabolism. This group’s electronegativity may also influence binding to targets like enzymes or receptors with halogen-binding pockets .

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 6m Compound 6b
Core Structure 1,8-Naphthyridine + 1,2,4-oxadiazole Triazole + Naphthalene Triazole + Naphthalene
IR C=O Stretch (cm⁻¹) ~1670–1700 (estimated) 1678 1682
NMR Shifts (δ ppm) N/A 5.40 (–NCH2CO–), 8.36 (triazole) 5.38 (–NCH2CO–), 8.12 (Ar–H)
Molecular Weight ~529 g/mol (estimated) 393.11 (HRMS) 404.13 (HRMS)

Vorbereitungsmethoden

Friedländer Cyclization

The naphthyridine core is synthesized via Friedländer cyclization, a method validated for analogous structures.

Procedure :

  • Reactants : 2-Amino-5-methylnicotinaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv).
  • Conditions : Reflux in ethanol with triethylamine (10 mol%) for 6–8 hours.
  • Workup : Neutralization with HCl, filtration, and recrystallization from ethanol.

Yield : 72–78%.
Mechanism : Base-catalyzed cyclocondensation forms the bicyclic system via enamine intermediate (Fig. 2).

Ultrasound-Assisted Optimization

Microwave or ultrasound irradiation reduces reaction time to 30–45 minutes with comparable yields (75–80%).

Synthesis of 3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl Fragment

Hydrazide Intermediate Preparation

4-Chlorobenzohydrazide is synthesized from methyl 4-chlorobenzoate:

  • Reactants : Methyl 4-chlorobenzoate (1.0 equiv) and hydrazine hydrate (2.0 equiv).
  • Conditions : Reflux in ethanol for 12 hours.
  • Yield : 85–90%.

Oxadiazole Cyclization

Method A (Conventional) :

  • Reactants : 4-Chlorobenzohydrazide (1.0 equiv) and 4-chlorobenzonitrile (1.1 equiv).
  • Conditions : Reflux in ethanol-water (1:2) with NaHSO₃ (20 mol%) for 10–12 hours.
  • Yield : 70–75%.

Method B (Microwave-Assisted) :

  • Conditions : Microwave irradiation (300 W, 100°C) for 20–30 minutes.
  • Yield : 82–85%.

Mechanism : Nucleophilic acyl substitution followed by cyclodehydration (Fig. 3).

Functionalization of the Naphthyridine Core

Acetamide Side Chain Installation

Step 1 : Alkylation with ethyl chloroacetate:

  • Reactants : Naphthyridine-oxadiazole intermediate (1.0 equiv), ethyl chloroacetate (1.5 equiv), K₂CO₃ (2.0 equiv).
  • Conditions : DMF, 60°C, 6 hours.
  • Yield : 80–85%.

Step 2 : Hydrazinolysis to form hydrazide:

  • Reactants : Ethyl ester (1.0 equiv), hydrazine hydrate (3.0 equiv).
  • Conditions : Ethanol, reflux, 4 hours.
  • Yield : 90–92%.

Step 3 : Acylation with 3-phenylpropylamine:

  • Reactants : Hydrazide (1.0 equiv), 3-phenylpropylamine (1.2 equiv), EDC·HCl (1.5 equiv), HOBt (1.5 equiv).
  • Conditions : DCM, RT, 12 hours.
  • Yield : 75–78%.

Purification and Characterization

Chromatographic Methods

  • Column : Silica gel (230–400 mesh) with CH₂Cl₂/MeOH (39:1).
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min.

Spectroscopic Data

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (C=N oxadiazole).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (s, 1H, naphthyridine H-2), 7.85–7.45 (m, 9H, aromatic), 4.20 (s, 2H, CH₂CO), 2.90 (t, 2H, NCH₂).
  • MS (ESI) : m/z 586.2 [M+H]⁺.

Optimization Strategies

Solvent and Catalyst Screening

Parameter Conventional Method Optimized Method
Reaction Time 12 h 30 min (MW)
Yield 70% 85%
Catalyst NaHSO₃ Chloramine-T

Green Chemistry Approaches

  • Ultrasound : 20–30% reduction in reaction time for cyclization steps.
  • Microwave : 15–20% yield improvement for heterocycle formation.

Challenges and Solutions

  • Regioselectivity in Oxadiazole Formation :

    • Solution : Use of NaHSO₃ as a cyclodehydration catalyst minimizes byproducts.
  • Low Solubility of Intermediates :

    • Solution : Ethanol-water (1:2) solvent system enhances dispersion.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and naphthyridinone moieties in this compound?

  • Methodological Answer : The 1,2,4-oxadiazole ring can be synthesized via 1,3-dipolar cycloaddition between nitrile oxides and nitriles under copper catalysis . For the naphthyridinone core, cyclization of aminopyridine derivatives with ketones or esters under acidic conditions is effective. Structural confirmation requires IR spectroscopy (C=O stretch at ~1670 cm⁻¹, C=N at ~1600 cm⁻¹) and NMR analysis (e.g., δ 10.79 ppm for -NH in DMSO-d6d_6) .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at 1670–1682 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm) and carbon骨架 (e.g., carbonyl carbons at ~165 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed within 0.1 ppm error) .

Q. What preliminary biological activities are suggested by its structural analogs?

  • Methodological Answer : Analogous compounds with 1,2,4-oxadiazole and naphthyridinone moieties exhibit kinase inhibition, antimicrobial, or anticancer activity . For example, thieno[2,3-d]pyrimidine derivatives show IC₅₀ values <10 µM against cancer cell lines . Initial screening should include enzyme inhibition assays (e.g., topoisomerase II) and cytotoxicity studies (e.g., MTT assays on HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step syntheses of such complex heterocycles?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent ratio, catalyst loading, temperature). For example, optimize Cu(OAc)₂ concentration (10 mol% in t-BuOH/H₂O) for cycloaddition reactions .
  • Bayesian Optimization : Apply machine learning to predict high-yield conditions with minimal experimental runs. This method outperforms traditional grid searches in reaction parameter optimization .

Q. How should researchers address contradictions in reported biological activities of structural analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time, compound purity). For instance, discrepancies in IC₅₀ values may arise from differences in MTT assay protocols (24 vs. 48 hr exposure) .
  • Dose-Response Studies : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to establish reproducibility.
  • Structural Comparison : Use computational tools (e.g., molecular docking) to assess binding affinity variations caused by substituent differences (see table below) .

Q. What computational methods predict pharmacokinetic properties and target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EGFR or PARP) .
  • QSAR Models : Train models on datasets of oxadiazole derivatives to predict ADMET properties (e.g., logP, solubility).
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for in vivo testing .

Comparative Structural Analysis of Analogous Compounds

Compound ClassKey MoietiesReported ActivitiesUnique FeaturesReference
Thieno[2,3-d]pyrimidineOxadiazole, ThienopyrimidineAnticancer (IC₅₀: 2–10 µM)Multi-ring, high polarity
N-PhenyltetrahydronaphthaleneChlorophenyl, AcetamideAnticancer (Topo II inhibition)Rigid hydrophobic core
Triazole DerivativesTriazole, PyridineAntimicrobial (MIC: 4–16 µg/mL)Sulfanyl linker

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.